(4-Chloro-3-methylphenyl)hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

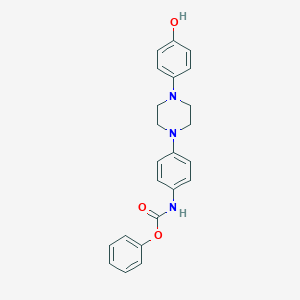

“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is a chemical compound used in various fields of research . It is used as a reactant in the preparation of piperidine derivatives as prolylcarboxypeptidase inhibitors, and phenylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors .

Molecular Structure Analysis

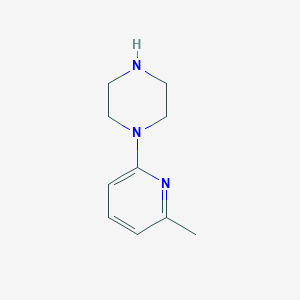

The molecular formula of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is C7H10Cl2N2 . The structure includes a phenyl ring substituted with a chlorine atom and a methyl group. Attached to the ring is a hydrazine group, which consists of two nitrogen atoms and two hydrogen atoms .

Chemical Reactions Analysis

“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” can react with other compounds to form new substances. For example, it reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole .

Physical And Chemical Properties Analysis

The molecular weight of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is 193.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Applications De Recherche Scientifique

Environmental Monitoring

(4-Chloro-3-methylphenyl)hydrazine hydrochloride, due to its reactivity, is utilized in environmental studies, especially in the detection of pollutants. For instance, the compound's derivatives are applied in the square wave voltammetric determination of hydrazine and 4-chlorophenol, two significant water pollutants. The electrochemical signal enhancement of these pollutants, facilitated by derivatives of (4-Chloro-3-methylphenyl)hydrazine hydrochloride, aids in their accurate quantification in environmental samples, indicating its potential for monitoring water quality and safeguarding human health (Tahernejad-Javazmi et al., 2018).

Pharmaceutical Synthesis

In the realm of pharmaceuticals, (4-Chloro-3-methylphenyl)hydrazine hydrochloride is a precursor in synthesizing various bioactive compounds. It participates in reactions leading to the formation of compounds with potential antiviral properties. For example, it reacts with 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and other nucleophiles to produce derivatives evaluated for their antiviral activities, showcasing its significance in developing therapeutic agents (Sayed & Ali, 2007).

Antimicrobial Research

Derivatives of (4-Chloro-3-methylphenyl)hydrazine hydrochloride are synthesized and tested for antimicrobial efficacy, contributing to the search for new antimicrobial agents. For instance, compounds synthesized from Mannich base reactions involving (4-Chloro-3-methylphenyl)hydrazine hydrochloride derivatives have shown moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi, underlining its utility in developing new antimicrobial therapies (Sah et al., 2014).

Propriétés

IUPAC Name |

(4-chloro-3-methylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMRABNTKNEXER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593051 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-methylphenyl)hydrazine hydrochloride | |

CAS RN |

221687-08-7 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)